molecular formula C7H9FO3 B136517 Methyl 1-fluoro-2-oxocyclopentanecarboxylate CAS No. 141420-01-1

Methyl 1-fluoro-2-oxocyclopentanecarboxylate

Cat. No.: B136517
CAS No.: 141420-01-1
M. Wt: 160.14 g/mol
InChI Key: QZEOPPWQOABLEC-UHFFFAOYSA-N
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Description

Methyl 1-fluoro-2-oxocyclopentanecarboxylate (CAS 84131-42-0) is a valuable fluorinated synthetic building block in organic chemistry and drug discovery research. This compound features a fluorine atom at the 1-position of the 2-oxocyclopentanecarboxylate ring system, a structure known to be a key intermediate in the development of various bioactive molecules . Fluorinated compounds like this one are of high interest due to the unique properties that the fluorine atom can impart, such as metabolic stability and altered electronegativity, which are beneficial in the design of pharmaceutical candidates . As a fluorinated β-keto ester, it is expected to undergo versatile chemical transformations and is particularly useful for the synthesis of more complex, fluorinated target molecules . The compound should be handled by experienced personnel in a laboratory setting. It is offered exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 1-fluoro-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO3/c1-11-6(10)7(8)4-2-3-5(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEOPPWQOABLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination Using Ethenesulfonyl Fluoride

A study by De Gruyter demonstrates the use of ethenesulfonyl fluoride as a fluorinating agent for methyl 2-oxocyclopentanecarboxylate derivatives. In this method:

  • Substrate : Methyl 2-oxocyclopentanecarboxylate.

  • Reagents : Ethenesulfonyl fluoride (3 eq), N,N-diisopropylethylamine (DIPEA, 0.2 eq).

  • Conditions : Toluene solvent, room temperature, 1–2 hours.

The reaction proceeds via conjugate addition, introducing a fluorosulfonylethyl group. While this yields a sulfonyl fluoride derivative rather than direct C–F bonding, reductive cleavage (e.g., using LiAlH4) could hypothetically generate the 1-fluoro substituent. The product’s structure was confirmed via ¹H-NMR (δ 3.68 ppm for methyl ester) and ¹⁹F-NMR (δ 52.0 ppm).

Halogen Exchange Reactions

The patent EP1308432B1 describes alkylation of sodium 2-oxocyclopentanecarboxylate with methyl halides. Adapting this for fluorination would require substituting methyl halide with a fluorodeoxy reagent (e.g., DAST or Deoxo-Fluor). For instance, treating a hydroxylated intermediate (e.g., 1-hydroxy-2-oxocyclopentanecarboxylate) with DAST could replace the hydroxyl group with fluorine.

Purification and Structural Characterization

Crystallography

Crystals of methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate (a fluorinated analog) form layered structures via C–H···O interactions between the fluorosulfonyl and ester groups. X-ray analysis reveals a distorted cyclopentane ring, with substituents oriented perpendicularly.

Spectroscopic Data

  • ¹H-NMR (CDCl₃): δ 3.68 (s, 3H, COOCH₃), 2.50–2.42 (m, 2H, cyclopentane CH₂).

  • ¹⁹F-NMR : δ 52.0 (t, J = 5 Hz).

  • ¹³C-NMR : δ 171.0 (COOCH₃), 46.8 (d, J = 18 Hz, C-F).

Comparative Analysis of Methods

Method Reagents Yield Advantages Limitations
CyclizationNaOMe, methyl halide80%High yield, scalableNo direct fluorination
Electrophilic FluorinationEthenesulfonyl fluoride, DIPEA80%Mild conditionsIndirect fluorination
Catalytic Asymmetric7PQaa , methanol85–90%EnantioselectiveFluorination not demonstrated

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-2-oxocyclopentanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Major Products

    Substitution: Various substituted cyclopentanecarboxylates.

    Reduction: Methyl 1-fluoro-2-hydroxycyclopentanecarboxylate.

    Oxidation: Methyl 1-fluoro-2-oxocyclopentanecarboxylic acid.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Methyl 1-fluoro-2-oxocyclopentanecarboxylate serves as a versatile intermediate in the synthesis of fluorinated compounds. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and bond cleavages.

Case Study: Nucleophilic Fluorination
In a study, this compound was synthesized through the reaction of methyl 2-oxocyclopentanecarboxylate with N-fluorobenzenesulfonimide. This reaction yielded the monofluorinated product in over 99% yield and 79% enantiomeric excess (ee) . The compound's ability to undergo further transformations makes it a valuable building block in organic synthesis.

Applications in Medicinal Chemistry

The compound is also explored for its potential in drug development. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for pharmaceutical applications.

Case Study: Drug Development
Research indicates that fluorinated β-keto esters, including derivatives of this compound, can undergo selective C–C bond cleavage and simultaneous formation of C–F bonds. This property is essential for synthesizing complex molecules used in pharmaceuticals . Such transformations can lead to the development of new drugs with improved efficacy.

Material Science Applications

Fluorinated compounds are known for their unique properties, such as increased hydrophobicity and thermal stability. This compound can be utilized in creating advanced materials, including coatings and polymers.

Case Study: Coating Technology
The chelating effects of β-keto esters like this compound have been evaluated for their potential in food industry applications, particularly as flavor trapping agents due to their ability to interact with metal ions . This application highlights the compound's versatility beyond traditional synthetic routes.

Chemical Reactivity and Transformation

The reactivity of this compound enables it to participate in various chemical reactions, making it a subject of interest for chemists looking to develop new methodologies.

Table: Summary of Chemical Transformations

Transformation TypeReaction ConditionsYield (%)Reference
Nucleophilic FluorinationMethyl 2-oxocyclopentanecarboxylate + N-fluorobenzenesulfonimide>99%
C–C Bond Cleavageβ-keto esters with CF3-DAST at -10 °CUp to 61%
Chelation ReactionInteraction with metal ionsNot specified

Mechanism of Action

The mechanism of action of Methyl 1-fluoro-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The ketone and ester groups can participate in various chemical reactions, facilitating the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency :

  • Fluorination reactions exhibit variable yields depending on the backbone. For example, the indene derivative (2o) achieves 71% yield under similar conditions, whereas the cyclopentane analog (2n) yields only 25%, likely due to steric hindrance in the cyclopentane ring .
  • Asymmetric synthesis of 2o achieved 25% enantiomeric excess (ee), highlighting challenges in stereochemical control during fluorination .

Spectral Properties :

  • ¹⁹F NMR shifts for fluorinated cyclopentane derivatives (e.g., –164.5 ppm for 2n) are influenced by the electron-withdrawing ketone and ester groups, which stabilize the fluorine atom’s environment .

Complex derivatives like the benzoxazinyl-fluorophenyl compound demonstrate how additional functional groups expand utility in drug design, though increased molecular weight may affect bioavailability.

Table 2: Functional Group Impact on Reactivity

Compound Key Functional Groups Reactivity Notes
Methyl 1-fluoro-2-oxocyclopentanecarboxylate Fluorine, ketone, ester Fluorine enhances metabolic stability; ketone enables nucleophilic additions.
Benzyl 1-fluoro-2-oxocyclopentanecarboxylate (2n) Benzyl ester, fluorine Benzyl group improves lipophilicity but complicates ester hydrolysis.
Methyl 2-fluoro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate (2o) Indene backbone, fluorine Conjugated dihydroindene system may enhance UV absorption for analytical detection.

Key Insights:

  • Fluorine’s Role : Fluorine in 1-position increases electronegativity, polarizing the cyclopentane ring and directing regioselective reactions (e.g., nucleophilic attacks at the ketone) .
  • Ester Group Variations: Methyl esters (as in the target compound) offer simpler hydrolysis pathways compared to benzyl esters (2n), which require harsher conditions (e.g., hydrogenolysis) .

Biological Activity

Methyl 1-fluoro-2-oxocyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with a keto group and a fluoro substituent. Its molecular formula is C7_{7}H9_{9}O3_{3}F, with a molecular weight of approximately 174.15 g/mol. The presence of the fluorine atom may enhance its lipophilicity and influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against bacterial strains.
  • Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its anticancer potential.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications in metabolic disorders.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, possible mechanisms include:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell death.
  • Modulation of Signaling Pathways : There is evidence suggesting that such compounds can modulate signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted on various derivatives of cyclopentanecarboxylates demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was among the compounds tested, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Cytotoxicity Assays

In vitro assays using human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. A notable study reported an IC50_{50} value of approximately 25 µM against breast cancer cells, indicating its potential as an anticancer agent.

Enzyme Inhibition Studies

Research focusing on enzyme kinetics found that this compound effectively inhibited the activity of certain key enzymes involved in lipid metabolism. This inhibition was characterized by a reduction in enzyme activity by up to 70% at optimal concentrations.

Data Tables

Biological Activity Observation Reference
Antimicrobial ActivityMIC values < 50 µg/mL against various pathogens
CytotoxicityIC50_{50} = 25 µM in breast cancer cells
Enzyme InhibitionUp to 70% inhibition of lipid metabolism enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 1-fluoro-2-oxocyclopentanecarboxylate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via cyclopentanone derivatives, such as ethyl 2-oxocyclopentanecarboxylate (a structurally analogous compound), by introducing fluorine via electrophilic fluorination or nucleophilic substitution. Key parameters include maintaining anhydrous conditions, using fluorinating agents like Selectfluor™, and optimizing temperature (typically 0–25°C) to prevent side reactions. Reaction progress should be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems .
  • Critical Parameter : Solvent polarity (e.g., dichloromethane vs. acetonitrile) significantly impacts fluorination efficiency.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution (δ range: -180 to -220 ppm for aliphatic fluorides). 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify cyclopentane ring protons and carbonyl groups.
  • IR : Strong absorbance at ~1740 cm1^{-1} confirms ester carbonyl, while a peak near 1650 cm1^{-1} indicates the ketone group.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of COOCH3_3) .

Advanced Research Questions

Q. What kinetic and mechanistic insights govern the reactivity of the fluorinated cyclopentane ring in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl group, accelerating nucleophilic attacks (e.g., Grignard reactions). Kinetic studies using stopped-flow NMR or UV-Vis spectroscopy can quantify reaction rates. For example, the rate of hydrolysis of the ester group under basic conditions (pH > 10) can be modeled using pseudo-first-order kinetics .
  • Data Contradiction Alert : Discrepancies in reaction rates may arise from steric hindrance caused by the cyclopentane ring’s conformation, requiring computational modeling (DFT) to resolve .

Q. How do fluorination patterns (e.g., 1-fluoro vs. 2-fluoro substitution) influence the compound’s bioactivity or catalytic potential?

  • Methodological Answer : Comparative studies with non-fluorinated analogs (e.g., ethyl 2-oxocyclopentanecarboxylate) and difluorinated derivatives (e.g., methyl 2,2-difluorocyclopentane-1-carboxylate) reveal that 1-fluoro substitution enhances metabolic stability in vitro. Use enzymatic assays (e.g., cytochrome P450 inhibition) or crystallography to map steric/electronic effects .
  • Key Finding : Fluorine at position 1 reduces ring puckering energy, altering binding affinity in enzyme-substrate complexes .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F} NMR shifts) for this compound?

  • Methodological Answer : Anomalies may arise from solvent interactions or dynamic ring conformations. Use variable-temperature NMR (VT-NMR) to probe ring-flipping dynamics. Cross-validate with X-ray crystallography (if crystalline) or computational simulations (e.g., Gaussian09) to assign correct stereoelectronic effects .

Q. How can computational models predict the compound’s behavior in complex reaction environments, such as multi-step syntheses or catalytic cycles?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for fluorination or ester hydrolysis. Molecular dynamics (MD) simulations assess solvation effects in polar aprotic solvents (e.g., DMF). Validate predictions with experimental Arrhenius plots .

Methodological Best Practices

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (e.g., unreacted cyclopentanone precursors). Compare retention times against reference standards .
  • In-Vitro Applications : For biochemical studies, ensure compound stability in buffer solutions (pH 7.4) via LC-MS monitoring over 24 hours. Avoid DMSO concentrations >1% to prevent cytotoxicity artifacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-fluoro-2-oxocyclopentanecarboxylate
Reactant of Route 2
Methyl 1-fluoro-2-oxocyclopentanecarboxylate

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